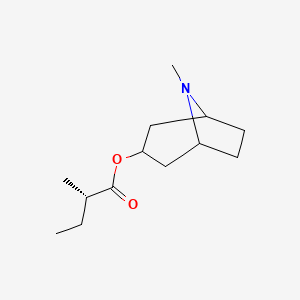

Valtropine

Description

Properties

Molecular Formula |

C13H23NO2 |

|---|---|

Molecular Weight |

225.33 g/mol |

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2S)-2-methylbutanoate |

InChI |

InChI=1S/C13H23NO2/c1-4-9(2)13(15)16-12-7-10-5-6-11(8-12)14(10)3/h9-12H,4-8H2,1-3H3/t9-,10?,11?,12?/m0/s1 |

InChI Key |

OGQXAZJUVVPCRL-ZLMIFYAYSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)OC1CC2CCC(C1)N2C |

Canonical SMILES |

CCC(C)C(=O)OC1CC2CCC(C1)N2C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Valtropin in Pediatric Growth Hormone Deficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of Valtropin (somatropin), a recombinant human growth hormone, in the treatment of pediatric growth hormone deficiency (GHD). The document details the signaling cascades initiated by Valtropin, presents clinical data on its efficacy, and outlines the methodologies of key clinical studies.

Introduction to Valtropin and Pediatric Growth Hormone Deficiency

Valtropin is a polypeptide hormone of recombinant DNA origin, synthesized in yeast cells (Saccharomyces cerevisiae).[1][2] It possesses an amino acid sequence identical to that of endogenous human growth hormone (hGH), consisting of 191 amino acid residues with a molecular weight of 22,125 daltons.[1][2] Pediatric Growth Hormone Deficiency (GHD) is a condition characterized by inadequate secretion of growth hormone from the pituitary gland, leading to growth failure and short stature in children.[3][4][5] Valtropin is indicated for the treatment of pediatric patients with growth failure due to insufficient secretion of endogenous growth hormone.[2][6]

Molecular Mechanism of Action

The therapeutic effects of Valtropin are mediated through its interaction with the growth hormone receptor (GHR), a member of the cytokine receptor superfamily.[3][7] The mechanism mirrors that of endogenous growth hormone, initiating a cascade of intracellular signaling events that ultimately regulate gene expression, metabolism, and cellular growth.[4][8][9]

2.1. Growth Hormone Receptor Activation

The binding of Valtropin to the dimeric GHR on the surface of target cells induces a conformational change in the receptor, leading to the activation of the associated Janus kinase 2 (JAK2), a tyrosine kinase.[7][8][10][11] This activation is a critical first step in the signaling cascade.

2.2. Intracellular Signaling Pathways

Upon activation, JAK2 phosphorylates multiple tyrosine residues on both itself and the intracellular domain of the GHR.[8][10][11] These phosphorylated sites serve as docking platforms for various signaling molecules, leading to the activation of several downstream pathways:

-

JAK-STAT Pathway: This is a primary pathway for growth hormone signaling. Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT5a and STAT5b, are recruited to the phosphorylated GHR.[7][10] Once docked, they are phosphorylated by JAK2, dimerize, and translocate to the nucleus where they act as transcription factors to regulate the expression of target genes, including the gene for Insulin-like Growth Factor-1 (IGF-1).[3][10][12] STAT1 and STAT3 are also activated by GH, though their binding to the receptor is not required.[10]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras/Raf/MEK/ERK cascade, is also activated by growth hormone.[7][10] This pathway is initiated by the recruitment of adaptor proteins like Shc to the activated GHR complex, which in turn activates the Ras protein.[7][12] The subsequent phosphorylation cascade plays a role in cell proliferation and differentiation.[10]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another important signaling route. Insulin Receptor Substrate (IRS) proteins are recruited and phosphorylated, leading to the activation of PI3K and subsequently Akt.[10][11] This pathway is primarily involved in regulating metabolism and cell survival.

The following diagram illustrates the core signaling pathways activated by Valtropin.

References

- 1. ec.europa.eu [ec.europa.eu]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. drugs.com [drugs.com]

- 5. Somatotropin in the treatment of growth hormone deficiency and Turner syndrome in pediatric patients: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. karger.com [karger.com]

- 8. Mechanism of signaling by growth hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Somatropin (Genotropin, Omnitrope, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 10. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. sinobiological.com [sinobiological.com]

An In-depth Technical Guide to the Discovery and Development of Valtropin® (somatropin [rDNA origin])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valtropin® is a recombinant human growth hormone (rhGH), also known as somatropin, developed as a biosimilar therapeutic agent.[1] It is a polypeptide hormone of recombinant DNA origin, identical in its 191-amino acid sequence and structure to the endogenous human growth hormone (hGH) produced by the pituitary gland.[2] This guide provides a comprehensive overview of the discovery, manufacturing, mechanism of action, and clinical development of Valtropin, intended for professionals in the field of drug development and biomedical research.

Valtropin was developed to treat growth hormone deficiency (GHD) in both pediatric and adult populations, as well as short stature associated with conditions like Turner syndrome and chronic renal insufficiency.[2][3] The development was a collaborative effort between LG Life Sciences (originator) and BioPartners GmbH (developer), with BioPartners holding commercialization rights in Europe and parts of Asia.[4][5][6] The European Medicines Agency (EMA) granted marketing authorization in April 2006, marking it as one of the early biosimilar products to receive such approval in the EU.[1][3][5] The marketing authorization was later withdrawn in 2012 for commercial reasons.[3]

Biochemical and Manufacturing Profile

Valtropin is a polypeptide with a molecular weight of 22,125 daltons.[2][7] Its therapeutic equivalence to pituitary-derived hGH has been demonstrated through extensive in vitro, preclinical, and clinical testing.[7]

Manufacturing Process:

Valtropin is produced using recombinant DNA technology in a yeast-based expression system, specifically Saccharomyces cerevisiae.[2][8] This distinguishes it from some other rhGH products that are produced in E. coli. The general workflow for producing a recombinant hormone like Valtropin involves several key stages, from gene cloning to final product formulation.

Recombinant Production Workflow

The production of rhGH like Valtropin involves a multi-step bioprocess. A simplified, representative workflow is outlined below.

Caption: A generalized workflow for recombinant human growth hormone production.

Formulation:

Valtropin is supplied as a sterile, lyophilized white powder.[7] Each vial contains 5 mg of somatropin (approximately 15 IU).[2][9] The formulation includes excipients such as glycine, mannitol, monobasic sodium phosphate, and dibasic sodium phosphate.[7] It is reconstituted with a provided diluent (water for injection with 0.3% w/v metacresol as a preservative) to a final concentration of 3.33 mg/mL.[7][9]

Mechanism of Action and Signaling Pathways

Somatropin exerts its effects by binding to the dimeric growth hormone receptor (GHR) on the surface of target cells.[10] This binding initiates a conformational change that activates intracellular signaling cascades, primarily the JAK-STAT and MAPK/ERK pathways.[11][12][13] These pathways mediate the diverse physiological effects of growth hormone, including skeletal growth, protein synthesis, and regulation of metabolism.[10][14]

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for growth hormone.[12]

-

Receptor Activation : Binding of somatropin to the GHR induces receptor dimerization and activates the associated tyrosine kinase, JAK2.[11][13]

-

Phosphorylation Cascade : Activated JAK2 autophosphorylates itself and phosphorylates specific tyrosine residues on the intracellular domain of the GHR.[11][12]

-

STAT Recruitment and Activation : The phosphorylated GHR serves as a docking site for STAT proteins (primarily STAT5a and STAT5b).[11][12] Upon recruitment, STATs are themselves phosphorylated by JAK2.

-

Nuclear Translocation and Gene Expression : Phosphorylated STATs dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, most notably Insulin-like Growth Factor-1 (IGF-1).[11][15][16]

Caption: The growth hormone-mediated JAK-STAT signaling pathway.

MAPK/ERK Signaling Pathway

Growth hormone also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway, which is crucial for cell proliferation and differentiation.[13][17][18]

-

Complex Formation : Upon GHR activation, adapter proteins like Shc bind to the phosphorylated JAK2/GHR complex.[13] This recruits the Grb2-SOS complex.[17]

-

Ras Activation : The formation of this complex activates the small GTPase Ras by promoting the exchange of GDP for GTP.[17][19]

-

Kinase Cascade : Activated Ras initiates a phosphorylation cascade, activating Raf (MAP3K), which in turn activates MEK (MAP2K), and subsequently ERK1/2 (MAPK).[19][20]

-

Cellular Response : Activated ERK translocates to the nucleus and phosphorylates transcription factors, leading to changes in gene expression that promote cell growth and division.[20]

Caption: The growth hormone-mediated MAPK/ERK signaling pathway.

Clinical Development and Efficacy

Valtropin underwent a comprehensive clinical development program to establish its biosimilarity to the reference product, Humatrope® (Eli Lilly).[1][4] The program included pharmacokinetic studies and Phase III clinical trials in key pediatric populations.

Pharmacokinetic Profile

A double-blind, randomized, single-dose crossover study in 24 healthy volunteers demonstrated that the pharmacokinetic profile of Valtropin was comparable to its reference product.[2]

| Parameter | Valtropin® (Mean Value) |

| Dose | 0.073 mg/kg (subcutaneous) |

| Cmax | 43.97 ng/mL |

| Tmax | 4.0 hours |

| AUC0-24h | 369.90 ng·h/mL |

| t½ (Half-life) | 3.0 hours |

| Table 1: Pharmacokinetic Parameters of Valtropin in Healthy Adults [2][7] |

Clinical Efficacy

Pediatric Growth Hormone Deficiency (GHD):

A pivotal Phase III study was a one-year, randomized, double-blind, active-controlled trial comparing Valtropin to Humatrope in treatment-naïve children with GHD.[2][7][21] The study demonstrated equivalent efficacy and safety.[4]

| Efficacy Endpoint | Valtropin® Group | Humatrope® Group (Control) |

| Number of Patients (ITT) | 99 | 50 |

| Baseline Height Velocity | 3.5 cm/year (mean) | N/A |

| 12-Month Height Velocity | 11.36 cm/year (mean) | N/A |

| Mean Change in HV | 7.86 cm/year (95% CI: 7.18-8.55) | N/A |

| Treatment Difference in HV | - | 0.21 cm/year (favoring Valtropin) |

| Bone Age / Chronological Age Ratio | 1.5 ± 0.9 | 1.5 ± 0.7 |

| Table 2: Key Efficacy Outcomes in Pediatric GHD at 12 Months [7][21] |

Turner Syndrome:

An open-label, single-arm Phase III study evaluated the efficacy and safety of Valtropin in 30 girls with Turner syndrome over 12 months.[8]

| Efficacy Endpoint | Value (Mean ± SD) |

| Number of Patients | 30 |

| Age Range | 2-9 years |

| Dose | 0.053 mg/kg/day |

| Baseline Height Velocity | 3.8 ± 1.8 cm/year |

| 12-Month Height Velocity | 9.7 ± 1.6 cm/year |

| Table 3: Efficacy Outcomes in Turner Syndrome at 12 Months [8] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the characterization and clinical evaluation of recombinant somatropin.

Protocol: Somatropin Quantification by ELISA

Objective: To quantify the concentration of recombinant somatropin in biological samples or during the manufacturing process.

Methodology:

-

Plate Coating: Coat a 96-well microplate with a capture antibody (e.g., monoclonal anti-hGH) diluted in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate. Add standards (known concentrations of rhGH reference standard) and unknown samples to the wells in duplicate or triplicate. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate. Add a detection antibody (e.g., a biotinylated polyclonal anti-hGH antibody) to each well. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate. Add an enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate. Add a chromogenic substrate (e.g., TMB). Incubate until sufficient color develops (typically 15-30 minutes).

-

Reaction Stop: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the curve to determine the concentration of somatropin in the unknown samples.[22]

Protocol: Bioassay for Potency (Rat Weight Gain Assay)

Objective: To determine the biological activity (potency) of a somatropin batch by measuring its effect on the growth of hypophysectomized rats.

Methodology:

-

Animal Model: Use juvenile female rats that have been hypophysectomized (pituitary gland removed) to eliminate endogenous growth hormone production. Allow a post-operative acclimatization period.

-

Group Assignment: Randomly assign rats to several groups: a negative control group (receiving vehicle only) and at least three treatment groups receiving different, logarithmically spaced doses of the test somatropin and a reference standard.

-

Dosing: Administer the assigned dose via daily subcutaneous injection for a predefined period (e.g., 10-14 days).

-

Data Collection: Record the body weight of each rat daily or on specified days throughout the study period.

-

Analysis:

-

Calculate the total weight gain for each animal from the start to the end of the treatment period.

-

Perform a parallel line bioassay statistical analysis (e.g., using Finney's method) by plotting the mean weight gain against the log of the dose for both the test and reference standard.

-

Confirm the parallelism of the dose-response curves.

-

Calculate the relative potency of the test article compared to the reference standard. The biological activity is typically expressed in International Units (IU) per milligram.[9]

-

Protocol: Analysis of Related Proteins by RP-HPLC

Objective: To assess the purity of the final somatropin product and quantify related protein impurities (e.g., oxidized or deamidated forms).

Methodology:

-

System Preparation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a reverse-phase column (e.g., C4 or C8).

-

Mobile Phase: Prepare two mobile phases. For example:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

-

Sample Preparation: Reconstitute or dilute the somatropin sample to a known concentration in an appropriate buffer.

-

Chromatographic Run:

-

Inject a fixed volume of the sample onto the column.

-

Elute the proteins using a linear gradient of increasing concentration of Mobile Phase B (e.g., from 30% to 60% B over 30 minutes).

-

Monitor the column effluent at a specific wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

The main peak in the chromatogram corresponds to the intact somatropin.

-

Peaks eluting slightly before or after the main peak represent related protein impurities.

-

Integrate the area of all peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. The acceptance criterion for purity is typically >94%.[23]

-

References

- 1. Biosimilars - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]

- 4. pharmtech.com [pharmtech.com]

- 5. Biopartners Receives European Union Marketing Authorization For Its Biosimilar Recombinant Human Growth Hormone, Valtropin(R) - BioSpace [biospace.com]

- 6. Somatropin biosimilar - Biopartners/LG Chem - AdisInsight [adisinsight.springer.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Efficacy and safety of Valtropin in the treatment of short stature in girls with Turner's syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. researchgate.net [researchgate.net]

- 12. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Somatropin Rdna (Injection) (Valtropin) - Valtropin | Davis’s Drug Guide [anesth.unboundmedicine.com]

- 15. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]

- 16. growth hormone receptor signaling pathway via JAK-STAT | SGD [yeastgenome.org]

- 17. Signaling molecules involved in coupling growth hormone receptor to mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. bosterbio.com [bosterbio.com]

- 21. accessdata.fda.gov [accessdata.fda.gov]

- 22. Optimization of production of recombinant human growth hormone in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Bioprocess and downstream optimization of recombinant human growth hormone in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]

Valtropin: A Technical Guide to its Core Components

Valtropin is a sterile, non-pyrogenic, lyophilized powder intended for subcutaneous injection after reconstitution. It is a recombinant human growth hormone (rDNA origin) used for the long-term treatment of growth failure in children and adults due to inadequate secretion of endogenous growth hormone. This technical guide provides an in-depth overview of its active ingredient and excipients for researchers, scientists, and drug development professionals.

Active Ingredient: Somatropin

The active ingredient in Valtropin is somatropin, a polypeptide hormone of recombinant DNA origin.[1] It is produced using recombinant DNA technology in yeast cells (Saccharomyces cerevisiae) and has a molecular weight of 22,125 daltons.[1] The amino acid sequence of Valtropin is identical to that of human growth hormone of pituitary origin, consisting of 191 amino acid residues.[1]

Manufacturing Process Overview

The production of recombinant somatropin in Saccharomyces cerevisiae involves several key stages. A synthetic or cDNA-derived gene for human growth hormone is inserted into an expression vector, which is then introduced into the yeast host. The yeast cells are cultured in large-scale fermenters under controlled conditions to promote cell growth and recombinant protein expression. Following fermentation, the cells are harvested, and the somatropin is purified through a series of chromatography steps to ensure high purity and the removal of host cell proteins and other impurities.

Caption: A simplified workflow diagram illustrating the key stages in the production of recombinant somatropin in Saccharomyces cerevisiae.

Quantitative Composition

The quantitative composition of Valtropin and its provided diluent is summarized in the tables below.

Table 1: Composition of Lyophilized Valtropin (5 mg vial)

| Component | Quantity per Vial | Function |

| Somatropin | 5 mg (approx. 15 IU) | Active Pharmaceutical Ingredient |

| Glycine | 10 mg | Bulking agent/Stabilizer |

| Mannitol | 45 mg | Bulking agent/Tonicity modifier |

| Monobasic sodium phosphate | 0.22 mg | Buffering agent |

| Dibasic sodium phosphate | 2.98 mg | Buffering agent |

| Sodium hydroxide and/or Hydrochloric acid | As needed for pH adjustment | pH adjuster |

Source:[1]

Table 2: Composition of the Diluent

| Component | Quantity per 1.5 mL | Function |

| Water for Injection | 1.5 mL | Solvent |

| Metacresol | 0.3% w/v | Antimicrobial preservative |

Source:[1]

After reconstitution with the 1.5 mL diluent, the final solution contains 3.33 mg/mL of somatropin.[1]

Excipients and Their Roles

The excipients in Valtropin are crucial for maintaining the stability, solubility, and safety of the active pharmaceutical ingredient, somatropin.

-

Glycine and Mannitol: These serve as bulking agents, providing structure to the lyophilized cake. They also help to stabilize the protein during freeze-drying and storage. Mannitol also functions as a tonicity-adjusting agent.

-

Sodium Phosphates (Monobasic and Dibasic): This phosphate buffer system is used to maintain the pH of the reconstituted solution within a physiological range, which is critical for the stability and solubility of the somatropin protein.

-

Sodium Hydroxide and Hydrochloric Acid: These are used to adjust the pH of the formulation during manufacturing to the optimal range for protein stability.[2]

-

Water for Injection: This is the solvent used to reconstitute the lyophilized powder for administration.

-

Metacresol: This is an antimicrobial preservative included in the diluent to prevent microbial growth in the multi-dose reconstituted product.[1]

Mechanism of Action and Signaling Pathways

Somatropin mediates its effects by binding to the human growth hormone receptor (GHR), a dimeric receptor found on the surface of target cells, such as those in the liver and cartilage.[1] This binding initiates a cascade of intracellular signaling events.

JAK-STAT Signaling Pathway

The primary signaling pathway activated by somatropin is the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. Upon somatropin binding, the GHR dimerizes, which brings the associated JAK2 molecules into close proximity, leading to their activation through autophosphorylation. The activated JAK2 then phosphorylates tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking stations for STAT proteins (primarily STAT5). Once docked, the STAT proteins are themselves phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes, including the gene for insulin-like growth factor 1 (IGF-1).

Caption: Diagram of the JAK-STAT signaling pathway activated by somatropin binding to its receptor.

Experimental Protocols

Detailed experimental protocols for the development and manufacturing of Valtropin are proprietary. However, a general understanding of the types of experiments conducted can be inferred from publicly available regulatory documents and scientific literature on somatropin. These would include:

-

Recombinant Protein Expression and Purification: Standard protocols for yeast fermentation, cell lysis, and a multi-step chromatography process (e.g., ion exchange, hydrophobic interaction, and size exclusion chromatography) to purify somatropin to a high degree.

-

Protein Characterization: A suite of analytical techniques to confirm the identity, purity, and structural integrity of the somatropin, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), circular dichroism (CD), and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Bioassay: A cell-based assay to determine the biological activity of the somatropin, often by measuring the proliferation of a growth hormone-dependent cell line.

-

Stability Studies: Long-term and accelerated stability studies of the lyophilized product and the reconstituted solution under various temperature and humidity conditions to determine the shelf-life and appropriate storage conditions.

Pharmacokinetic Data

The pharmacokinetic profile of somatropin has been characterized in numerous studies. Below is a summary of key pharmacokinetic parameters for a somatropin product.

Table 3: Summary of Somatropin Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value (mean ± SD) |

| Cmax (ng/mL) | 29.49 ± 8.32 |

| Tmax (h) | 3.50 ± 1.20 |

| AUC(0-inf) (ng·h/mL) | 255.31 ± 43.03 |

| t1/2 (h) | 3.63 ± 1.33 |

Data from a study with a 4 mg subcutaneous dose of a somatropin product. Cmax = Maximum Concentration, Tmax = Time to Maximum Concentration, AUC = Area Under the Curve, t1/2 = Half-life. Source:[3]

Conclusion

Valtropin is a well-characterized recombinant human growth hormone product. Its formulation with specific excipients ensures the stability and effective delivery of the active ingredient, somatropin. The therapeutic effects of somatropin are mediated primarily through the JAK-STAT signaling pathway, leading to the regulation of growth and metabolism. The data presented in this guide provide a comprehensive technical overview for professionals in the field of drug development and research.

References

Pharmacodynamics of "Valtropine" in preclinical studies

An In-depth Technical Guide to the Preclinical Pharmacodynamics of Valtropin (Somatropin)

Introduction

This document provides a comprehensive technical overview of the preclinical pharmacodynamics of Valtropin. It is important to note that "Valtropine" is presumed to be a misspelling of "Valtropin," a brand name for somatropin. Somatropin is a recombinant human growth hormone (rhGH) produced using recombinant DNA technology.[1][2] It consists of 191 amino acid residues and has a molecular weight of 22,125 daltons, making its sequence and structure identical to that of human growth hormone (hGH) derived from the pituitary gland.[1][2][3] As a biosimilar medicine, its pharmacodynamic properties are equivalent to those of other approved somatropin products.[1][4] This guide is intended for researchers, scientists, and professionals in drug development, detailing the molecule's mechanism of action, signaling pathways, quantitative data from preclinical models, and key experimental protocols.

Mechanism of Action

Somatropin exerts its effects through a dual mechanism: direct interaction with target cells and indirect effects mediated primarily by Insulin-like Growth Factor-1 (IGF-1).[5]

-

Direct Effects : Somatropin binds to the growth hormone receptor (GHR), a transmembrane protein on the surface of target cells, to stimulate a direct response.[5][6] This direct action is crucial for processes like lipolysis and contributes to metabolic regulation.[7]

-

Indirect Effects : The majority of the growth-promoting effects of somatropin are mediated indirectly. The binding of somatropin to GHR on hepatocytes (liver cells) stimulates the synthesis and secretion of IGF-1.[5][6][8] IGF-1 then acts on various tissues, including bone and muscle, to promote growth and anabolism.[6][9] This indirect pathway is central to skeletal growth.[1]

Core Signaling Pathways

The binding of somatropin to the GHR initiates intracellular signaling through several cascades, most notably the JAK-STAT and MAPK/ERK pathways.[5][10] The GHR exists as a dimer, and hormone binding induces a conformational change that activates the associated Janus kinase 2 (JAK2).[7][11]

JAK-STAT Pathway

The JAK-STAT pathway is a primary mediator of somatropin's effects, particularly the induction of IGF-1.[6][10]

-

Receptor Activation : Somatropin binding brings two GHR molecules closer, enabling the associated JAK2 proteins to trans-phosphorylate and activate each other.[10][11]

-

STAT Recruitment and Phosphorylation : The activated JAK2 kinases then phosphorylate tyrosine residues on the intracellular domain of the GHR. These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[5][11][12]

-

Dimerization and Nuclear Translocation : Once docked, STAT5 is phosphorylated by JAK2. Phosphorylated STAT5 molecules dissociate from the receptor, form homodimers, and translocate into the nucleus.[5][13]

-

Gene Transcription : In the nucleus, the STAT5 dimer binds to specific DNA response elements in the promoter regions of target genes, most notably the gene encoding IGF-1, thereby initiating its transcription.[5][10]

MAPK/ERK Pathway

Somatropin also activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is particularly important for the mitogenic (cell division-promoting) effects of growth hormone.[5]

-

Shc Adapter Protein : The activated GHR-JAK2 complex can recruit adapter proteins like Shc.[10]

-

Cascade Activation : This leads to the activation of the Grb2-SOS-Ras-Raf-MEK-ERK1/2 signaling cascade.[6][10]

-

Cellular Proliferation : The activation of this pathway ultimately results in increased gene transcription that promotes the replication of cells like chondrocytes and osteoblasts, which is essential for bone growth.[5]

Quantitative Preclinical Data

Quantitative pharmacodynamic data for somatropin have been established through various preclinical models. As Valtropin is a biosimilar, these data are considered representative of its activity.

Table 1: Receptor Binding Affinity & Pharmacokinetics

| Parameter | Value | Species/System | Notes | Citation |

| Receptor Binding | ||||

| GHR Binding (Site 2, Kd) | 3.8 - 4.4 nM | In vitro (SPR) | Dissociation constant for the second receptor binding to the hGH-receptor complex. | [14] |

| Pharmacokinetics | ||||

| Half-life (t½) | ~20 hours | Rat | For a sustained-release rhGH hydrogel formulation after SC injection. | [15] |

| Half-life (t½) | 13 - 15 hours | Monkey | For an rhGH-albumin fusion protein (Albutropin) after SC injection. | [15] |

| Tmax (Human) | 4 hours | Healthy Volunteers | Following a single SC dose of Valtropin (0.073 mg/kg). | [2] |

| Cmax (Human) | 43.97 ng/ml | Healthy Volunteers | Following a single SC dose of Valtropin (0.073 mg/kg). | [2] |

| Half-life (t½) (Human) | 3 hours | Healthy Volunteers | Following a single SC dose of Valtropin. | [2] |

Table 2: In Vivo Preclinical Study Dosages

| Study Type | Dosage | Species | Duration | Key Outcome | Citation |

| Toxicity Study | 125 - 625 µg/kg | Rhesus Monkey | 2 - 13 weeks | Assessed tolerability and antibody response. | [16] |

| Efficacy Study | 0.1 mg/kg/day | Hypophysectomized Rat | 14 days | Measured body weight gain. | [17] |

| Efficacy Study | 0.48 - 4.34 mg/kg | Hypophysectomized Rat | 12 days (dosed every 4 days) | Measured body weight gain with a long-acting formulation. | [17] |

| Aged Model Study | 2200 µg/kg/day | Aged Rat (18 months) | 14 days | Compared effects of rhGH and rhIGF-1. | [16] |

Detailed Experimental Protocols

The preclinical evaluation of somatropin relies on established in vivo and in vitro models to confirm its biological activity and mechanism.

In Vivo Efficacy: The Hypophysectomized Rat Model

This is the classical and most relevant bioassay for determining the growth-promoting potency of somatropin. The model uses rats whose pituitary glands have been surgically removed, rendering them growth hormone deficient.

Objective : To assess the dose-dependent effect of Valtropin on somatic growth (body weight gain).

Methodology :

-

Animal Model : Young Sprague-Dawley rats undergo surgical hypophysectomy.

-

Acclimatization & Verification : Animals are allowed to recover for 7-10 days. Successful surgery is confirmed by a plateau in body weight gain.

-

Group Allocation : Rats are randomly assigned to several groups (n=10/group):

-

Vehicle Control (e.g., saline with glycine buffer)

-

Valtropin Dose 1 (e.g., 0.1 mg/kg/day)

-

Valtropin Dose 2 (e.g., 0.2 mg/kg/day)

-

Reference Somatropin (positive control)

-

-

Dosing Regimen : Test articles are administered via subcutaneous (SC) injection once daily for 10-14 consecutive days.

-

Data Collection : Individual body weights are recorded daily, prior to dosing.

-

Endpoint Analysis : The primary endpoint is the cumulative body weight gain over the treatment period. Dose-response curves are generated to calculate the ED₅₀ (the dose that produces 50% of the maximal response).

-

Biomarker Analysis : At termination, blood samples may be collected to measure serum IGF-1 levels as a pharmacodynamic biomarker.

In Vitro Bioassay: STAT5 Phosphorylation Reporter Assay

This cell-based assay quantifies the ability of Valtropin to activate the JAK-STAT signaling pathway.

Objective : To measure the dose-dependent induction of STAT5-mediated gene transcription by Valtropin in a cell line expressing the human GHR.

Methodology :

-

Cell Line : A suitable cell line (e.g., HEK293 or CHO) stably transfected with the human GHR and a STAT5-responsive luciferase reporter construct is used.

-

Cell Culture : Cells are seeded in 96-well plates and grown to ~80% confluency. They are typically serum-starved for several hours prior to the experiment to reduce baseline signaling activity.

-

Treatment : Cells are treated with serial dilutions of Valtropin, a reference somatropin standard, and a vehicle control for a specified period (e.g., 6-24 hours).

-

Cell Lysis : After incubation, the culture medium is removed, and cells are lysed to release the intracellular contents.

-

Luciferase Assay : A luciferase assay substrate is added to the cell lysate. The resulting luminescence, which is proportional to the activity of the STAT5-driven reporter gene, is measured using a luminometer.

-

Data Analysis : Luminescence values are plotted against the concentration of somatropin to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Receptor Binding: Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity between somatropin and its receptor in real-time.

Objective : To determine the association rate (kₐ), dissociation rate (kₔ), and equilibrium dissociation constant (Kd) for the Valtropin-GHR interaction.

Methodology :

-

Chip Preparation : The extracellular domain (ECD) of the human GHR is immobilized onto the surface of an SPR sensor chip.

-

Analyte Injection : Solutions of Valtropin at various concentrations are flowed over the chip surface (association phase).

-

Binding Measurement : The binding of Valtropin to the immobilized GHR-ECD causes a change in the refractive index at the surface, which is detected and recorded in real-time as a response unit (RU).

-

Dissociation Phase : Buffer is flowed over the chip to allow the bound Valtropin to dissociate. The decrease in RU is monitored.

-

Data Analysis : The association and dissociation curves (sensorgrams) are fitted to kinetic models to calculate kₐ and kₔ. The equilibrium dissociation constant (Kd) is calculated as kₔ/kₐ.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. ec.europa.eu [ec.europa.eu]

- 3. Valtropin (Somatropin Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Physiology, Growth Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Growth hormone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. gene.com [gene.com]

- 10. sinobiological.com [sinobiological.com]

- 11. mdpi.com [mdpi.com]

- 12. The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The high- and low-affinity receptor binding sites of growth hormone are allosterically coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Developments in human growth hormone preparations: sustained-release, prolonged half-life, novel injection devices, and alternative delivery routes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to Valtropine (Somatropin) and Its Role in Cellular Growth Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Valtropine is a brand name for somatropin, a recombinant form of human growth hormone (hGH). Although this compound itself is a discontinued product, its active ingredient, somatropin, is a cornerstone in the treatment of growth disorders. Its physiological effects are primarily anabolic, stimulating the growth, reproduction, and regeneration of cells throughout the body. This guide provides a detailed examination of the molecular mechanisms underpinning somatropin's action, focusing on the primary intracellular signaling cascades it activates. We will dissect the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.

Introduction to this compound (Somatropin)

This compound, with the active ingredient somatropin, was approved by the U.S. Food and Drug Administration (FDA) on April 19, 2007.[1] Somatropin is a protein hormone of 191 amino acids with a molecular weight of 22,124 daltons, identical in sequence to the hormone produced by the human pituitary gland.[2] It is a potent mitogen that exerts its effects on nearly every tissue in the body, promoting linear bone growth, increasing muscle cell size and number, and stimulating the growth of internal organs.[3] Its primary function is to stimulate growth, a process mediated through complex cellular signaling pathways upon binding to the growth hormone receptor (GHR).

The Core Signaling Pathways of Somatropin

The action of somatropin begins when it binds to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily, on the surface of target cells.[4] This binding induces a conformational change, causing the receptor to dimerize. This dimerization is the critical first step that initiates intracellular signaling, primarily through two convergent pathways: the JAK/STAT pathway and the MAPK/ERK pathway.[2]

The JAK/STAT Pathway: The Primary Axis of Growth Signaling

The JAK/STAT pathway is the principal mechanism through which somatropin exerts many of its growth-promoting effects, including the crucial production of Insulin-like Growth Factor 1 (IGF-1).[2][5]

Mechanism of Activation:

-

Receptor Dimerization and JAK2 Activation: Upon somatropin binding, the associated GHR monomers dimerize, bringing together two molecules of Janus kinase 2 (JAK2), a tyrosine kinase non-covalently bound to the intracellular domain of the GHR.[3][6][7]

-

Trans-phosphorylation: This proximity allows the two JAK2 molecules to phosphorylate each other (auto-phosphorylation), thereby activating their kinase function.[8]

-

STAT Recruitment and Phosphorylation: The activated JAK2 then phosphorylates multiple tyrosine residues on the intracellular domain of the GHR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][8] While STAT1 and STAT3 are activated to a lesser degree, STAT5 is the predominant and most critical transcription factor for mediating GH-induced cell proliferation.[5][6]

-

Dimerization and Nuclear Translocation: Once docked, STAT5 proteins are phosphorylated by JAK2.[5] These phosphorylated STATs then dissociate from the receptor, form homodimers (or heterodimers in the case of STAT1 and STAT3), and translocate to the nucleus.[8][9][10]

-

Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences on the promoters of target genes, most notably IGF-1, to activate their transcription.[8] The liver is the primary site of IGF-1 production, which then enters circulation to mediate many of somatropin's systemic growth effects.[2][3]

The MAPK/ERK Pathway: Regulating Cell Division and Differentiation

In addition to the JAK/STAT pathway, somatropin also activates the MAPK/ERK pathway, which is crucial for stimulating the division (mitogenesis) and differentiation of specific cell types, such as cartilage chondrocytes.[2]

Mechanism of Activation:

-

Shc Recruitment: The activated JAK2/GHR complex recruits and phosphorylates adapter proteins, primarily Shc.[11]

-

Grb2-SOS Complex Formation: Phosphorylated Shc serves as a docking site for another adapter protein, Grb2, which is bound to the guanine nucleotide exchange factor Son of Sevenless (SOS).[11][12]

-

Ras Activation: The entire complex (GHR-JAK2-Shc-Grb2-SOS) is brought to the cell membrane, where SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP.[12][13]

-

Kinase Cascade: Activated, GTP-bound Ras initiates a phosphorylation cascade. It recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK (a MAPKK).[13][14]

-

ERK Activation and Downstream Effects: MEK then phosphorylates and activates ERK1/2 (also known as p42/44 MAPK).[14] Activated ERK translocates to the nucleus and phosphorylates various transcription factors (e.g., Elk-1, c-Fos), leading to the expression of genes involved in cell proliferation, differentiation, and survival.[11][13]

Quantitative Efficacy Data

Clinical studies of somatropin have consistently demonstrated its efficacy in promoting growth in children with growth hormone deficiency (GHD) and other conditions causing short stature. The primary endpoint in these studies is typically the change in height velocity.

| Study Population | Treatment Group | N | Baseline Height Velocity (cm/year) | 12-Month Height Velocity (cm/year) | Change from Baseline (cm/year) |

| Children with Idiopathic Short Stature[15] | Somatropin (0.1 mg/kg, 3x/week) | - | 4.6 ± 1.1 | 7.5 ± 1.2 | +2.9 |

| Children with Idiopathic Short Stature[15] | Untreated Control | - | 4.2 ± 1.3 | 5.0 ± 1.4 | +0.8 |

| Pre-pubertal Children with GHD[16] | Lonapeg-somatropin (0.24 mg/kg/week) | - | - | 11.2 | - |

| Pre-pubertal Children with GHD[16] | Daily Somatropin (0.24 mg/kg/week total) | - | - | 10.3 | - |

| Pre-pubertal Children with GHD[17] | Somatrogon (0.66 mg/kg/week) | - | - | 10.1 | - |

| Pre-pubertal Children with GHD[17] | Daily Somatropin (0.24 mg/kg/week total) | - | - | 9.78 | - |

| Real-World Adherence Study[18] | Adherent Patients (≥80%) | 108 | - | 10.2 ± 5.7 | - |

| Real-World Adherence Study[18] | Non-adherent Patients (<80%) | 66 | - | 9.8 ± 7.6 | - |

Key Experimental Protocols

Investigating the cellular effects of somatropin requires specific molecular biology techniques to quantify the activation of its signaling pathways and the resulting physiological changes.

Protocol: Analysis of STAT5 Phosphorylation via Western Blot

This protocol is designed to detect the activation of the JAK/STAT pathway by measuring the increase in phosphorylated STAT5 (p-STAT5) in cell lysates following somatropin treatment.

Materials:

-

Target cells (e.g., primary chondrocytes, liver cells, or transfected cell lines like CHO or COS-7 expressing GHR).[19]

-

Cell culture medium and serum.

-

Recombinant somatropin.

-

Phosphate-buffered saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) and Rabbit anti-total-STAT5.

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

Methodology:

-

Cell Culture and Starvation: Plate cells and grow to 70-80% confluency. To reduce baseline signaling, serum-starve the cells for 4-6 hours prior to treatment.

-

Somatropin Stimulation: Treat cells with somatropin (e.g., 100-500 ng/mL) for a short duration (e.g., 15 minutes), as STAT phosphorylation is often rapid and transient.[19][20] Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-40 µg per lane), mix with Laemmli sample buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Western Blotting: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody against p-STAT5 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody for total STAT5.

-

Analysis: Quantify band intensity using densitometry software. The level of STAT5 activation is expressed as the ratio of p-STAT5 to total STAT5.

Protocol: Cell Proliferation Assay (MTT-based)

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, in response to somatropin.

Materials:

-

Target cells (e.g., Ba/F3-hGHR, a cell line that proliferates in a dose-dependent manner to hGH).[21]

-

Sterile 96-well microtiter plates.

-

Somatropin standard solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization solution (e.g., acidified isopropanol or detergent reagent).

-

Microplate reader (absorbance at 570 nm).

Methodology:

-

Cell Seeding: Harvest and resuspend cells to a predetermined optimal concentration. Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Treatment: Add various concentrations of somatropin to the wells in triplicate. Include a no-treatment control.

-

Incubation: Incubate the plate for a period determined by the cell line's doubling time (e.g., 24-72 hours) in a humidified incubator (37°C, 5% CO2).

-

MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Leave at room temperature in the dark for at least 2 hours.

-

Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: After subtracting the background absorbance (media only), plot the average absorbance values against the concentration of somatropin to generate a dose-response curve, which can be used to determine parameters like the EC50.

Conclusion

This compound, as a formulation of somatropin, leverages fundamental cellular growth pathways to exert its therapeutic effects. Its binding to the growth hormone receptor triggers a dual signaling cascade involving the JAK/STAT and MAPK/ERK pathways. The JAK/STAT pathway is paramount for mediating systemic growth through the production of IGF-1, while the MAPK/ERK pathway plays a direct role in cell division and differentiation. A thorough understanding of these molecular mechanisms, supported by quantitative efficacy data and robust experimental protocols, is essential for researchers and clinicians working to harness the therapeutic potential of growth hormone.

References

- 1. Drug Approval Package: Valtropin NDA #021905 [accessdata.fda.gov]

- 2. Growth hormone - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Reactome | Growth hormone receptor signaling [reactome.org]

- 5. The Growth Hormone Receptor: Mechanism of Receptor Activation, Cell Signaling, and Physiological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Impaired JAK-STAT signal transduction contributes to growth hormone resistance in chronic uremia [jci.org]

- 7. sinobiological.com [sinobiological.com]

- 8. researchgate.net [researchgate.net]

- 9. growth hormone receptor signaling pathway via JAK-STAT | SGD [yeastgenome.org]

- 10. growth hormone receptor signaling pathway via JAK-STAT Gene Ontology Term (GO:0060397) [informatics.jax.org]

- 11. Growth hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Signaling molecules involved in coupling growth hormone receptor to mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Idiopathic short stature: results of a one-year controlled study of human growth hormone treatment. Genentech Collaborative Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. google.com [google.com]

- 17. researchgate.net [researchgate.net]

- 18. Impact of Daily Growth Hormone Adherence on Height Velocity Among Children With Growth Hormone Deficiency (GHD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Initial Clinical Studies of Valtropine (Somatropin) for Pediatric Growth Hormone Deficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical studies that established the safety and efficacy of Valtropine, a recombinant human growth hormone (rhGH), also known as somatropin. This compound's approval was predicated on demonstrating its biosimilarity to a reference somatropin product, ensuring a comparable safety and efficacy profile for the treatment of pediatric Growth Hormone Deficiency (GHD).

Core Efficacy and Safety Findings

This compound's clinical development culminated in a pivotal Phase III trial that demonstrated its equivalence to a comparator rhGH product. The primary objective of this research was to establish that this compound was as safe and effective as the already-approved growth hormone therapy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the pivotal Phase III clinical trial of a somatropin product, which is representative of the data that would support the approval of a biosimilar like this compound. The study compared a once-weekly somatrogon to once-daily somatropin.

Table 1: Baseline Demographics and Characteristics

| Characteristic | Somatrogon (Once-Weekly) (N=109) | Genotropin (Once-Daily) (N=115) |

| Mean Age (SD) | 7.83 (2.66) years | 7.61 (2.37) years |

| Sex (% Male) | 75.2% | 68.7% |

| Mean Height SDS (SD) | -2.94 (1.29) | -2.78 (1.27) |

| SD: Standard Deviation; SDS: Standard Deviation Score[2] |

Table 2: Primary and Secondary Efficacy Endpoints at 12 Months

| Efficacy Endpoint | Somatrogon (Once-Weekly) | Genotropin (Once-Daily) | Treatment Difference (95% CI) |

| Mean Height Velocity (cm/year) | 10.12 | 9.78 | 0.33 (-0.24, 0.89) |

| CI: Confidence Interval[2][3] |

Table 3: Safety Profile - Treatment-Emergent Adverse Events (TEAEs)

| Adverse Event Profile | Somatrogon (Once-Weekly) | Somatropin (Once-Daily) |

| Subjects with any TEAE (%) | 78.9% | 79.1% |

| TEAEs were reported to be mild to moderate in severity.[3] |

Experimental Protocols

The pivotal study for somatropin biosimilars was a Phase III, multi-centre, randomized, parallel-group, active-controlled study.[3][4]

3.1. Study Objectives The primary objective was to demonstrate the clinical comparability in terms of safety and efficacy of a new sustained-release recombinant human growth hormone formulation to that of a standard daily growth hormone.[4]

3.2. Patient Population The study enrolled treatment-naïve prepubertal children with GHD.[2][3]

Inclusion Criteria:

-

Pre-pubertal boys aged > 3 and < 12 years or girls aged > 3 and < 11 years.[3][4]

-

Confirmed diagnosis of GHD, determined by two different GH provocation tests (peak plasma GH level of ≤7 ng/ml).[4]

-

Height of at least 2.0 standard deviations below the mean for chronological age and sex.[4]

3.3. Study Design and Treatment

-

Design: A 12-month, open-label, randomized, active-controlled, parallel-group, phase 3 study.[3]

-

Randomization: Participants were randomized in a 1:1 ratio.[3]

-

Treatment Arms:

3.4. Efficacy and Safety Assessments

-

Primary Efficacy Endpoint: Annualized height velocity at 12 months.[3]

-

Secondary Efficacy Endpoints: Height velocity at 6 months and change in height standard deviation score at 6 and 12 months.[2]

-

Safety Monitoring: Assessment of treatment-emergent adverse events.[3]

Mandatory Visualizations

4.1. Experimental Workflow The following diagram illustrates the workflow of the pivotal Phase III clinical trial.

Caption: Pivotal Phase III Clinical Trial Workflow for Somatropin.

4.2. Signaling Pathway Somatropin exerts its effects by binding to the growth hormone receptor (GHR), which activates the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway.[5][6]

Caption: Somatropin-mediated JAK-STAT Signaling Pathway.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficacy and Safety of Weekly Somatrogon vs Daily Somatropin in Children With Growth Hormone Deficiency: A Phase 3 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

Valtropine (Somatropin): A Technical Guide to its Intellectual Property and Core Science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intellectual property landscape and core scientific principles of Valtropine, a brand of somatropin (recombinant human growth hormone). Due to the voluntary withdrawal of Valtropin from the market for commercial reasons, this document will focus on the broader context of somatropin's patent history, its mechanism of action, and key experimental data that underpin its therapeutic use.[1][2]

Introduction to this compound and Somatropin

This compound is a polypeptide hormone of recombinant DNA origin, produced by yeast cells (Saccharomyces cerevisiae).[3][4] Its active ingredient, somatropin, is identical in its 191-amino acid sequence and molecular weight (22,125 daltons) to human growth hormone (hGH) of pituitary origin.[3][4] Somatropin is essential for stimulating the growth plates of long bones, promoting cellular protein synthesis, and nitrogen retention.[3]

This compound was developed for the treatment of growth hormone deficiency in children and adults, Turner syndrome in children, and growth retardation in pre-pubertal children with chronic renal insufficiency.[1][3] The marketing authorisation for Valtropin was voluntarily withdrawn in the European Union in 2012 for commercial reasons, and the product was not marketed in any EU country.[1] The U.S. trademark for VALTROPIN is also no longer active.

Intellectual Property and Patent Landscape of Somatropin

The intellectual property surrounding somatropin is complex, with numerous patents covering its production, formulation, and methods of use. The original patents for recombinant human growth hormone have expired, leading to the development of several biosimilar versions.[2]

A search for patents specifically listing "this compound" does not yield active, product-specific patents, which is consistent with its withdrawn market status. However, the New Drug Application (NDA) for Valtropin (NDA 21-905) submitted by LG Life Sciences, Ltd. stated that to their best knowledge, there were no patents that claimed the drug or its use that were relied upon in the application.[5]

The broader patent landscape for recombinant somatropin includes:

-

Production Processes: Patents in this category cover the methods of producing recombinant human growth hormone in various expression systems, including E. coli and Pichia pastoris.[6][7] These patents often detail specific vectors, host cells, and purification techniques to improve yield and purity.

-

Formulations: Innovations in somatropin formulations have led to patents for long-acting versions, such as PEGylated recombinant human growth hormone, which aim to reduce the frequency of injections.[8] Other patents focus on stable, ready-to-use liquid formulations and preservative-free compositions.

-

Methods of Use: Patents may also cover new therapeutic indications for somatropin or specific dosing regimens for existing indications.

Quantitative Data from Clinical Trials

The efficacy and safety of somatropin have been established in numerous clinical trials. The following tables summarize key quantitative data from studies involving somatropin for various indications.

Table 1: Efficacy of Somatropin in Pediatric Growth Hormone Deficiency (GHD)

| Study/Product | Patient Population | Dosage | Duration | Mean Baseline Height Velocity (cm/year) | Mean Height Velocity at 12 Months (cm/year) | Mean Change from Baseline (cm/year) |

| Valtropin | Pre-pubertal children with GHD | 0.025 - 0.035 mg/kg/day | 12 months | 3.5 | 11.36 | 7.86 |

| Somatrogon (once-weekly) vs. Somatropin (once-daily) | Pre-pubertal children with pGHD | 0.66 mg/kg/week (Somatrogon) vs. 0.24 mg/kg/week (Somatropin) | 12 months | N/A | Non-inferior | N/A |

Data for Valtropin from a Phase 3 pivotal study.[9] Data for Somatrogon vs. Somatropin from a Phase 3 clinical trial.[10]

Table 2: Efficacy of Somatropin in Adult Growth Hormone Deficiency (GHD)

| Study/Product | Patient Population | Dosage | Duration | Change in Lean Body Mass (LBM) | Change in Total Body Fat (TBF) |

| Norditropin | Adults with adult-onset GHD | 0.017 mg/kg/day (not to exceed 1.33 mg/day) | 6 months | +1.74 kg (vs. placebo) | N/A |

| Valtropin | Adults with AO or CO GHD | Initial: 0.33 mg/day | 3-6 months | N/A | N/A |

Data for Norditropin from a randomized, double-blind, placebo-controlled trial.[11] Data for Valtropin from a crossover design clinical trial.[4]

Table 3: Impact of Somatropin on Serum IGF-1 Concentrations in Adults with GHD

| Study/Product | Patient Population | Dosage | Duration | Baseline Mean Serum IGF-1 | Mean Serum IGF-1 after Treatment |

| Valtropin | Adults with GHD | Initial: 0.33 mg/day | 3 and 6 months | N/A | Significantly increased from baseline |

Data from a clinical trial of a 4 IU formulation qualitatively identical to Valtropin.[4]

Experimental Protocols

Quantification of Insulin-Like Growth Factor 1 (IGF-1) in Human Serum

This protocol describes a general method for quantifying IGF-1 levels in serum, a key biomarker for assessing the therapeutic effect of somatropin. This method is based on principles of liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the concentration of IGF-1 in human serum samples from patients undergoing somatropin therapy.

Materials:

-

Human serum samples

-

Acidic ethanol

-

Neutralization buffer

-

Thermo Scientific™ Vanquish™ UHPLC system

-

Thermo Scientific™ Q Exactive™ Focus HRAM mass spectrometer

-

Online solid-phase extraction (SPE) cartridges

-

IGF-1 standard solutions

-

Internal standard (e.g., stable isotope-labeled IGF-1)

Methodology:

-

Sample Pretreatment:

-

Perform a two-step protein precipitation of the serum sample using acidic ethanol to dissociate IGF-1 from its binding proteins (IGFBPs).

-

Neutralize the sample with a pre-cooled buffer.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant containing the dissociated IGF-1.

-

-

Online Solid-Phase Extraction (SPE):

-

Inject the supernatant onto the Vanquish UHPLC system.

-

Utilize an online SPE cartridge to further purify the sample and concentrate the IGF-1, removing inorganic salts and other interfering substances.

-

-

UHPLC Separation:

-

Elute the IGF-1 from the SPE cartridge onto an analytical column.

-

Perform chromatographic separation using a gradient elution program.

-

-

Mass Spectrometry Detection:

-

Introduce the eluent into the Q Exactive Focus HRAM mass spectrometer.

-

Ionize the IGF-1 molecules.

-

Detect and quantify the IGF-1 based on its specific mass-to-charge ratio.

-

-

Data Analysis:

-

Generate a standard curve using the known concentrations of the IGF-1 standard solutions.

-

Determine the concentration of IGF-1 in the serum samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

This method provides high sensitivity and specificity for the quantification of IGF-1, overcoming some of the limitations of traditional immunoassays.

Signaling Pathways

Somatropin exerts its effects by binding to the growth hormone receptor (GHR), which activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[12] This signaling cascade is crucial for mediating the growth-promoting and metabolic effects of growth hormone.

Caption: Somatropin-activated JAK-STAT signaling pathway.

This diagram illustrates the key steps in the signaling cascade initiated by somatropin binding to its receptor, leading to the transcription of target genes such as Insulin-like Growth Factor 1 (IGF-1). The binding of somatropin to the dimeric growth hormone receptor (GHR) recruits and activates Janus kinase 2 (JAK2).[13] Activated JAK2 then phosphorylates both itself and the GHR, creating docking sites for STAT5.[13] STAT5 is subsequently phosphorylated, dimerizes, and translocates to the nucleus where it binds to DNA and promotes the transcription of genes responsible for growth and metabolism.[12]

References

- 1. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Biosimilars of somatropin [gabionline.net]

- 3. ec.europa.eu [ec.europa.eu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. US8765411B2 - Process for production of recombinant human growth hormone from E. coli cells - Google Patents [patents.google.com]

- 7. WO2011051964A2 - Process for recombinant human growth hormone - Google Patents [patents.google.com]

- 8. PEGylated Recombinant Human Growth Hormone Compounds - Patent US-2021220442-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Norditropin® Efficacy & Safety: Growth Hormone Deficiency | Norditropin® (somatropin) Injection 10 mg [novomedlink.com]

- 12. snoidetx.github.io [snoidetx.github.io]

- 13. mdpi.com [mdpi.com]

The History of Valtropine: A Technical Overview of a Pioneer Biosimilar Growth Hormone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of Valtropine, a recombinant human growth hormone (somatropin) that holds a significant place in the evolution of biosimilars. Developed by LG Life Sciences and commercialized in some regions by BioPartners, this compound was one of the first biosimilar somatropins to navigate the nascent regulatory pathways for such products in Europe and the United States. This document provides a detailed account of its clinical development, manufacturing basis, and regulatory journey, offering valuable insights for professionals in the field of drug development and biosimilar research.

Introduction: The Dawn of Biosimilar Growth Hormones

This compound emerged at a time when the concept of biosimilarity was still being formally established in major regulatory jurisdictions. As a recombinant human growth hormone, it was designed to be highly similar to the reference product, Eli Lilly's Humatrope®. The development and approval of this compound, alongside Sandoz's Omnitrope, marked a critical step in creating a competitive landscape for complex biological medicines, promising increased patient access and potential cost savings.

This compound is produced using a yeast-based expression system, specifically Saccharomyces cerevisiae, distinguishing it from some other somatropin products manufactured in E. coli.[1] This distinction in the production host underscores the fundamental principle of biosimilarity: the final product is highly similar, but the manufacturing process can differ.

Clinical Development Program

The clinical development of this compound focused on demonstrating its comparability to the reference product, Humatrope, in terms of efficacy and safety. The program included pivotal studies in key pediatric populations for whom growth hormone therapy is indicated.

Pivotal Clinical Trial in Pediatric Growth Hormone Deficiency (GHD)

A key study in the clinical development of this compound was a multinational, randomized, double-blind, comparative trial in treatment-naive, prepubertal children with Growth Hormone Deficiency (GHD).[2][3][4] This study was designed to demonstrate the non-inferiority of this compound to Humatrope over a one-year treatment period.

-

Study Design: A 1-year, randomized, double-blind, parallel-group, multicenter study.[2]

-

Patient Population: 147 treatment-naive, prepubertal children with GHD.[2][4] Participants were randomized in a 2:1 ratio.

-

Intervention:

-

This compound group (n=98): Subcutaneous injection.

-

Humatrope group (n=49): Subcutaneous injection.[2]

-

-

Primary Efficacy Endpoint: Annualized height velocity (HV) at 12 months. The pre-specified non-inferiority margin was -2.0 cm/year for the difference in HV between the two groups.[2]

-

Secondary Efficacy Endpoints:

-

Change in height standard deviation score (SDS).

-

Serum levels of Insulin-like Growth Factor-I (IGF-I) and Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[2]

-

-

Safety Assessments: Monitoring of adverse events, injection site reactions, and immunogenicity (development of anti-GH antibodies).[2]

-

Methodology for Measurements: Standing height was measured every three months to calculate height velocity. Blood samples were collected at baseline and subsequent visits for central laboratory analysis of IGF-I, IGFBP-3, and anti-GH antibodies.[2] Bone age was also assessed to monitor for any acceleration of bone maturation.[2]

The results of the pivotal study demonstrated the non-inferiority of this compound to Humatrope.

| Parameter | This compound (n=98) | Humatrope (n=49) | Treatment Difference (95% CI) |

| Baseline Height SDS | -2.8 ± 0.8 | -2.7 ± 0.7 | N/A |

| Height Velocity at 12 months (cm/year) | 11.3 ± 3.0 | 10.5 ± 2.8 | 0.09 (-0.71, 0.90) |

| Change in Height SDS at 12 months | +0.9 ± 0.5 | +0.8 ± 0.4 | N/A |

| Data from Peterkova et al., Hormone Research, 2007.[2] |

The safety profile of this compound was comparable to that of Humatrope. Adverse events were consistent with the known safety profile of somatropin products.[2] Immunogenicity was low, with anti-GH antibodies detected in 3.1% of this compound-treated patients and 2.0% of Humatrope-treated patients, with no discernible impact on growth.[2]

Study in Girls with Turner's Syndrome

This compound was also evaluated in an open-label, single-arm, phase III study in young girls with short stature due to Turner's Syndrome.[5]

-

Study Design: An open-label, single-arm, multicenter study.[5]

-

Patient Population: 30 girls, aged 2-9 years, with Turner's Syndrome.[5]

-

Intervention: this compound administered subcutaneously at a dose of 0.053 mg/kg/day for 12 months.[5]

-

Primary Efficacy Endpoint: Height velocity (HV) at 12 months.[5]

-

Secondary Efficacy Endpoints: Changes in serum IGF-I and IGFBP-3 levels.[5]

-

Safety Assessments: Monitoring of adverse events.[5]

| Parameter | Baseline | 12 Months |

| Height Velocity (cm/year) | 3.8 ± 1.8 | 9.7 ± 1.6 |

| Data from a study in girls with Turner's Syndrome.[5] |

Treatment with this compound was well-tolerated, with no significant adverse events reported in this study.[5]

Manufacturing and Product Characteristics

This compound is a recombinant human growth hormone produced in Saccharomyces cerevisiae (a species of yeast).[1] While specific, proprietary details of the manufacturing process are not publicly available, the general steps for producing a recombinant protein in yeast involve:

-

Gene Insertion: The gene encoding human somatropin is inserted into a yeast expression vector.

-

Transformation: The expression vector is introduced into the Saccharomyces cerevisiae host cells.

-

Fermentation: The genetically modified yeast is cultured in large-scale fermenters under controlled conditions to promote cell growth and protein expression.

-

Purification: The somatropin protein is extracted from the yeast cells and subjected to a multi-step purification process to remove host cell proteins and other impurities. This typically involves various chromatography techniques.

-

Formulation: The purified somatropin is formulated with excipients to create the final drug product. This compound was supplied as a powder and solvent for solution for injection.[2]

The final product is a 191-amino acid, single-chain polypeptide, identical in sequence to endogenous human growth hormone.

Growth Hormone Signaling Pathway

Somatropin exerts its effects by binding to the growth hormone receptor (GHR), a member of the cytokine receptor superfamily. This binding initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway.

Regulatory History and Market Withdrawal

This compound was granted a marketing authorization by the European Commission on April 24, 2006.[6] It was approved for the treatment of GHD in children and adults, short stature in girls with Turner's Syndrome, and growth retardation in prepubertal children with chronic renal insufficiency.[6] In the United States, this compound received FDA approval on April 19, 2007.

The approval of this compound was a landmark event, as it was one of the first biosimilars to successfully navigate the regulatory process in Europe, which had established a specific pathway for biosimilars.

Despite its successful clinical development and regulatory approvals, the marketing authorization for this compound was voluntarily withdrawn by BioPartners in the European Union in 2011 for commercial reasons. The product was not marketed in any EU country.[6]

Post-Marketing Surveillance

A crucial aspect of the lifecycle of any biological product, including biosimilars, is post-marketing surveillance to monitor long-term safety and effectiveness in a real-world setting. For this compound, a pharmacovigilance plan was a required component of its European marketing authorization. However, due to its commercial withdrawal, there is a lack of published post-marketing surveillance data specific to this compound.

To illustrate the methodology of such a program for a biosimilar somatropin, the "PAtients TReated with Omnitrope®" (PATRO) study serves as a relevant example. This international, post-marketing surveillance study monitored the long-term safety and effectiveness of Omnitrope in children and adults. Data from such studies are critical for confirming the long-term safety profile of biosimilars, particularly concerning rare adverse events, immunogenicity, and long-term efficacy across different indications.

Conclusion

The history of this compound provides a valuable case study in the development and regulatory approval of a biosimilar growth hormone. Its clinical program successfully demonstrated biosimilarity to its reference product, Humatrope, through rigorous comparative studies. Although commercial factors led to its withdrawal from the European market, the journey of this compound contributed to building the foundation for the biosimilar regulatory framework and demonstrated that a different manufacturing process (in this case, a yeast expression system) could yield a safe and effective alternative to an established biologic. For scientists and professionals in drug development, the story of this compound highlights the critical interplay of robust clinical data, advanced analytical characterization, and the evolving regulatory landscape in bringing biosimilars to fruition.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A randomized, double-blind study to assess the efficacy and safety of valtropin, a biosimilar growth hormone, in children with growth hormone deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current Status of Biosimilar Growth Hormone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Valtropin | European Medicines Agency (EMA) [ema.europa.eu]

- 6. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols for Valtropin (Somatropin) in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the dosage, administration, and clinical trial methodologies for Valtropin (somatropin), a recombinant human growth hormone (rhGH). This document is intended to serve as a resource for the design and execution of clinical studies involving somatropin for pediatric growth hormone deficiency (GHD) and other approved indications.

Introduction

Valtropin is a brand name for somatropin, a polypeptide hormone of recombinant DNA origin, identical in sequence to human growth hormone. It is indicated for the treatment of growth failure in pediatric patients due to inadequate secretion of endogenous growth hormone, as well as for other conditions such as Turner syndrome. Clinical trials are essential to establish the efficacy, safety, and optimal dosing regimens of somatropin in various patient populations.

Dosage and Administration in Clinical Trials

The dosage of Valtropin in clinical trials is individualized based on patient weight and the specific indication being studied. Administration is typically via subcutaneous injection.

Pediatric Growth Hormone Deficiency (GHD)